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The strategic use of Lewis acids to catalyze reactions involving cyclopropyl ketones has

opened new avenues for the synthesis of complex molecular architectures. The inherent ring

strain of the cyclopropyl group, coupled with the activating effect of the adjacent ketone, makes

these substrates versatile building blocks. Lewis acid catalysis facilitates a variety of

transformations, including cascade reactions, cycloadditions, and rearrangements, often with

high levels of stereocontrol. This guide provides a comparative analysis of common Lewis

acids for key reactions of cyclopropyl ketones, supported by experimental data and detailed

protocols.

Asymmetric Cascade Reactions: Synthesis of
Pyrrolobenzothiazoles
A notable application of Lewis acid catalysis in cyclopropyl ketone chemistry is the asymmetric

cascade reaction for the synthesis of chiral pyrrolobenzothiazoles. Chiral N,N'-dioxide-

scandium(III) complexes have proven to be highly effective catalysts for this transformation.[1]

[2] The reaction proceeds via a ring-opening/cyclization/thio-Michael cascade, yielding products

with excellent enantioselectivity.
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Entry
Substra
te (R)

Yield
(%)

de (%) ee (%)
Catalyst
Loading
(mol%)

Time (h)
Temp
(°C)

1 Ph 89 88 96 5 48 45

2
4-

MeC6H4
85 86 95 5 48 45

3 4-FC6H4 82 84 94 5 48 45

4 2-Thienyl 75 80 92 5 48 45

Table 1: Performance of Chiral N,N'-Dioxide-Sc(OTf)3 Complex in the Asymmetric Cascade

Reaction of Cyclopropyl Ketones.[3]

Experimental Protocol: Asymmetric Cascade Reaction
To a solution of the chiral N,N'-dioxide ligand (0.011 mmol) in dichloromethane (0.5 mL) was

added Sc(OTf)3 (0.01 mmol) at room temperature. The mixture was stirred for 1 hour. Then,

the cyclopropyl ketone (0.2 mmol), 2-aminothiophenol (0.24 mmol), and 4Å molecular sieves

(50 mg) were added. The reaction mixture was stirred at 45 °C for 48 hours. After completion of

the reaction (monitored by TLC), the mixture was filtered and the solvent was evaporated under

reduced pressure. The residue was purified by column chromatography on silica gel to afford

the desired pyrrolobenzothiazole.[3]
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Figure 1: Experimental workflow for the asymmetric cascade reaction.

Enantioselective [3+2] Photocycloadditions
A dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox

catalyst, enables the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones.[4]

This method allows for the construction of densely substituted cyclopentanes. The choice of the

chiral ligand associated with the Lewis acid is crucial for achieving high enantioselectivity.
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Comparative Performance of Lewis Acid/Ligand
Systems

Entry Lewis Acid Ligand Yield (%) ee (%)

1 Gd(OTf)3
L4 (Cl-

substituted)
0 -

2 Gd(OTf)3
L5 (MeO-

substituted)
95 75

3 Gd(OTf)3
L6 (NMe2-

substituted)
98 82

4 Gd(OTf)3 L6 (10 mol%) 96 80

5 Gd(OTf)3 L6 (-20 °C) 85 88

Table 2: Optimization of the Chiral Lewis Acid Catalyst for Enantioselective [3+2]

Photocycloaddition.[4]

Experimental Protocol: Enantioselective [3+2]
Photocycloaddition
In a nitrogen-filled glovebox, a solution of Gd(OTf)3 (0.02 mmol) and the chiral ligand L6 (0.03

mmol) in 1,2-dichloroethane (1.0 mL) was stirred for 1 hour. To this solution were added the

aryl cyclopropyl ketone (0.2 mmol), the alkene (0.4 mmol), Ru(bpy)3(PF6)2 (0.002 mmol), and

i-Pr2NEt (0.4 mmol). The reaction vessel was sealed and removed from the glovebox. The

mixture was then irradiated with a blue LED (450 nm) at -20 °C for 48 hours. After the reaction,

the solvent was removed in vacuo, and the residue was purified by flash chromatography on

silica gel to yield the cyclopentane product.[4]
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Figure 2: Proposed mechanism for the dual-catalyst system.
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Ring-Opening Reactions and Rearrangements
Lewis acids are also pivotal in promoting ring-opening reactions and rearrangements of

cyclopropyl ketones, such as the Cloke-Wilson rearrangement.[5] A variety of Lewis acids can

be employed, with the choice influencing the reaction pathway and product distribution.

Comparison of Lewis Acids for the Cloke-Wilson
Rearrangement

Entry Lewis Acid Substrate Product Yield (%)

1 AgOTf
Cyclopropyl aryl

ketone
Dihydrofuran Good

2 Yb(OTf)3
Spiro-cyclopropyl

ketone
Spiroketal Moderate

3 TMSOTf

2-

Arylcyclopropane

-1,1-

dicarboxylate

E-

Styrylmalonate/C

hloropropane/But

yrolactone

Varies

4 SnCl4/NaI

N-substituted

cyclopropyl

ketone

γ-Lactam Good

5 TiCl4

N-substituted

cyclopropyl

ketone

γ-Iminolactone Good

Table 3: Lewis Acids for the Cloke-Wilson Rearrangement and Related Transformations.[5]

Experimental Protocol: Yb(OTf)3-Catalyzed Cloke-
Wilson Rearrangement
A solution of the spiro-annulated cyclopropyl alcohol (0.5 mmol) in dichloromethane (5 mL) was

treated with 2-iodoxybenzoic acid (IBX, 0.75 mmol) at room temperature. The mixture was

stirred for 2 hours. Yb(OTf)3 (0.05 mmol) was then added, and the reaction was stirred for an

additional 4 hours. The reaction was quenched with a saturated aqueous solution of Na2S2O3
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and extracted with dichloromethane. The combined organic layers were dried over Na2SO4,

filtered, and concentrated. The crude product was purified by column chromatography to afford

the spiroketal.[5]
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Figure 3: General reaction pathways for Lewis acid-catalyzed reactions.

Conclusion
The choice of Lewis acid is a critical parameter in directing the outcome of reactions involving

cyclopropyl ketones. Scandium-based catalysts, particularly when paired with chiral N,N'-

dioxide ligands, offer exceptional control in asymmetric cascade reactions. For photocatalyzed

cycloadditions, a dual-catalyst system employing a lanthanide triflate like Gd(OTf)3 with a

suitable chiral ligand is highly effective. A broader range of Lewis acids, including those based

on Ag, Yb, Sn, and Ti, can be utilized to promote rearrangements and other ring-opening
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transformations, with the specific Lewis acid influencing the product distribution. The data and

protocols presented in this guide serve as a valuable resource for researchers in the rational

design of synthetic strategies involving cyclopropyl ketones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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